molecular formula C13H10ClN3O2 B2400879 2-Pyridin-3-yl-1H-benzimidazole-4-carboxylic acid;hydrochloride CAS No. 2126178-99-0

2-Pyridin-3-yl-1H-benzimidazole-4-carboxylic acid;hydrochloride

Cat. No.: B2400879
CAS No.: 2126178-99-0
M. Wt: 275.69
InChI Key: NAXQZESMKBYUBM-UHFFFAOYSA-N
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Description

2-Pyridin-3-yl-1H-benzimidazole-4-carboxylic acid;hydrochloride is a heterocyclic compound that combines the structural features of both pyridine and benzimidazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridin-3-yl-1H-benzimidazole-4-carboxylic acid;hydrochloride typically involves the condensation of pyridine derivatives with benzimidazole precursors. One common method involves the reaction of 2-aminopyridine with o-phenylenediamine in the presence of a suitable catalyst under reflux conditions. The reaction mixture is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Pyridin-3-yl-1H-benzimidazole-4-carboxylic acid;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzimidazole or pyridine rings.

    Reduction: Reduced forms of the benzimidazole or pyridine rings.

    Substitution: Substituted derivatives with various functional groups attached to the pyridine ring.

Scientific Research Applications

2-Pyridin-3-yl-1H-benzimidazole-4-carboxylic acid;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-Pyridin-4-yl-1H-benzimidazole-5-carboxylic acid
  • 2-Pyridin-2-yl-1H-benzimidazole-4-carboxylic acid
  • 2-Pyridin-3-yl-1H-benzimidazole-5-carboxylic acid

Uniqueness

2-Pyridin-3-yl-1H-benzimidazole-4-carboxylic acid;hydrochloride is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the pyridine ring and the carboxylic acid group can affect the compound’s ability to interact with molecular targets, making it distinct from other similar compounds.

Properties

IUPAC Name

2-pyridin-3-yl-1H-benzimidazole-4-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O2.ClH/c17-13(18)9-4-1-5-10-11(9)16-12(15-10)8-3-2-6-14-7-8;/h1-7H,(H,15,16)(H,17,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAXQZESMKBYUBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)NC(=N2)C3=CN=CC=C3)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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